molecular formula C16H16O4S B277472 Ethyl 4-[(phenylsulfonyl)methyl]benzoate

Ethyl 4-[(phenylsulfonyl)methyl]benzoate

Cat. No. B277472
M. Wt: 304.4 g/mol
InChI Key: XVDVKVXKCKDGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[(phenylsulfonyl)methyl]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. It is an ester derivative of benzoic acid and is commonly used as a starting material for the synthesis of various biologically active compounds. In

Mechanism of Action

The mechanism of action of Ethyl 4-[(phenylsulfonyl)methyl]benzoate is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and proteins involved in various cellular processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Ethyl 4-[(phenylsulfonyl)methyl]benzoate has been shown to have various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and prostaglandins, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 4-[(phenylsulfonyl)methyl]benzoate is its ease of synthesis. It can be synthesized using relatively simple and inexpensive procedures. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of Ethyl 4-[(phenylsulfonyl)methyl]benzoate. One area of research could focus on the development of more efficient synthesis methods for this compound. Another area of research could investigate the potential use of this compound in combination with other drugs for the treatment of various diseases. Additionally, further studies could be conducted to elucidate the mechanism of action of Ethyl 4-[(phenylsulfonyl)methyl]benzoate and to identify its potential targets in various cellular processes.

Synthesis Methods

The synthesis of Ethyl 4-[(phenylsulfonyl)methyl]benzoate involves the reaction of benzoic acid with chloromethyl phenyl sulfone in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with ethyl alcohol to yield the final product. The overall reaction can be represented as follows:

Scientific Research Applications

Ethyl 4-[(phenylsulfonyl)methyl]benzoate has been extensively studied for its potential applications in drug development. It has been shown to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

Ethyl 4-[(phenylsulfonyl)methyl]benzoate

Molecular Formula

C16H16O4S

Molecular Weight

304.4 g/mol

IUPAC Name

ethyl 4-(benzenesulfonylmethyl)benzoate

InChI

InChI=1S/C16H16O4S/c1-2-20-16(17)14-10-8-13(9-11-14)12-21(18,19)15-6-4-3-5-7-15/h3-11H,2,12H2,1H3

InChI Key

XVDVKVXKCKDGJX-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

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